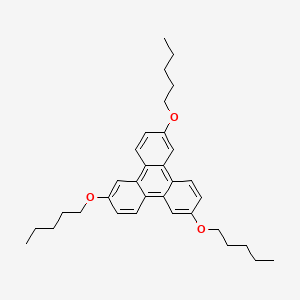
1-(4-Chlorophenyl)butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)butane-1,4-diol is an organic compound that belongs to the family of diols, which are compounds containing two hydroxyl (OH) groups. This compound is characterized by the presence of a chlorophenyl group attached to the butane-1,4-diol backbone. It is a colorless, viscous liquid that is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)butane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with butane-1,4-diol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 4-chlorobenzaldehyde in the presence of a catalyst such as palladium on carbon. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products are 4-chlorobenzaldehyde and 4-chlorobenzoic acid.
Reduction: The major products are 1-(4-chlorophenyl)butanol and 1-(4-chlorophenyl)butane.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)butane-1,4-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: A primary alcohol with similar chemical properties but lacks the chlorophenyl group.
1,2-Butanediol: Another diol with different hydroxyl group positions.
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.
Uniqueness
1-(4-Chlorophenyl)butane-1,4-diol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
137575-62-3 |
|---|---|
Fórmula molecular |
C10H13ClO2 |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)butane-1,4-diol |
InChI |
InChI=1S/C10H13ClO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2 |
Clave InChI |
KZOPJGMADVWMKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CCCO)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)


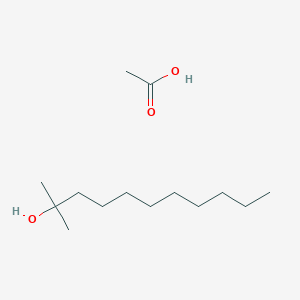
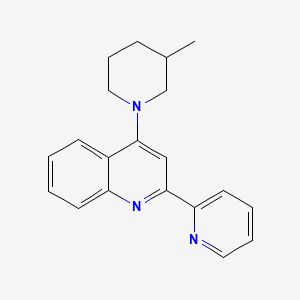
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
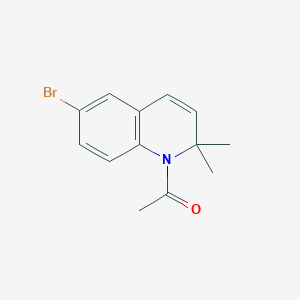

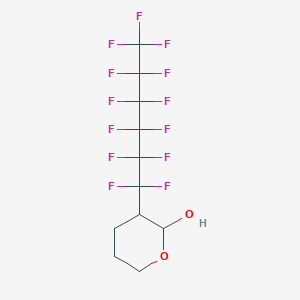
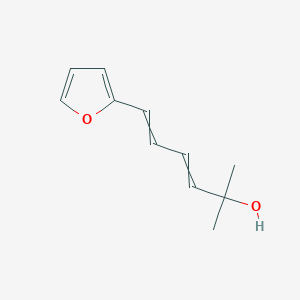
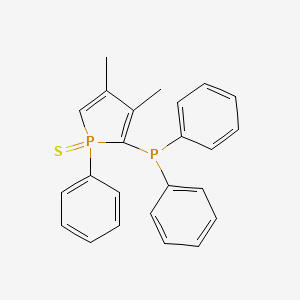
![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

